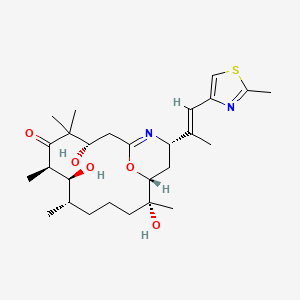
2-AZA-2-BENZYL-7-BROMO-6-HYDROXY-2-BICYCLO(2.2.1)HEPTANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AZA-2-BENZYL-7-BROMO-6-HYDROXY-2-BICYCLO(2.2.1)HEPTANE is a complex organic compound with the molecular formula C13H16BrNO and a molar mass of 282.18 g/mol . This compound is characterized by its bicyclic structure, which includes a bromine atom, a hydroxyl group, and an azabicyclo moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-AZA-2-BENZYL-7-BROMO-6-HYDROXY-2-BICYCLO(2.2.1)HEPTANE involves several steps. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors to form the bicyclic structure.
Introduction of the bromine atom: Bromination is typically carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-AZA-2-BENZYL-7-BROMO-6-HYDROXY-2-BICYCLO(2.2.1)HEPTANE undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
2-AZA-2-BENZYL-7-BROMO-6-HYDROXY-2-BICYCLO(2.2.1)HEPTANE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-AZA-2-BENZYL-7-BROMO-6-HYDROXY-2-BICYCLO(2.2.1)HEPTANE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
2-AZA-2-BENZYL-7-BROMO-6-HYDROXY-2-BICYCLO(2.2.1)HEPTANE can be compared with other similar compounds, such as:
2-Benzyl-2-azabicyclo[2.2.1]heptane: Lacks the bromine and hydroxyl groups, making it less reactive in certain chemical reactions.
7-Bromo-2-azabicyclo[2.2.1]heptane: Lacks the benzyl group, affecting its overall stability and reactivity.
6-Hydroxy-2-azabicyclo[2.2.1]heptane:
These comparisons highlight the unique features of this compound, such as its specific functional groups and bicyclic structure, which contribute to its distinct chemical behavior and research applications.
Properties
CAS No. |
175204-14-5 |
|---|---|
Molecular Formula |
C13H16BrNO |
Molecular Weight |
282.179 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1142801.png)




